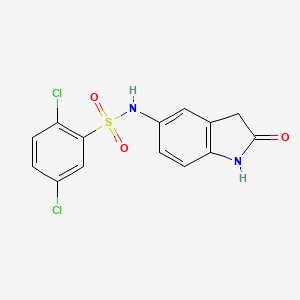

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2,5-dichloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVUZNOOHWWRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-oxoindoline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Oxidation and Reduction: The oxindole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxindole-based compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily explored for its anticancer properties . Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, studies have shown that modifications to the chemical structure can enhance its activity against these cell lines, highlighting its potential as a lead compound for drug development .

Enzyme Inhibition Studies

Another significant application is in enzyme inhibition , particularly targeting carbonic anhydrases. This inhibition is relevant for therapeutic strategies in treating conditions like glaucoma and certain cancers. The compound's ability to inhibit specific isoforms of carbonic anhydrase has been documented, suggesting its utility in designing drugs aimed at these targets.

Structure-Activity Relationship Analysis

The compound has been included in studies investigating structure-activity relationships (SAR) . Researchers analyze how different substituents on the benzenesulfonamide scaffold influence biological activity. This approach helps in optimizing compounds for better efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study evaluated a series of derivatives based on the benzenesulfonamide scaffold, including 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide. The findings revealed that certain modifications significantly increased anticancer activity, with IC50 values indicating potent effects against multiple tumor cell lines .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against various carbonic anhydrase isoforms. Results demonstrated that it effectively inhibited these enzymes, supporting its potential use in therapies for diseases where carbonic anhydrase plays a critical role.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer drugs | Significant antiproliferative effects against cancer cells |

| Enzyme Inhibition | Inhibition of carbonic anhydrases | Effective inhibition relevant for glaucoma and cancer |

| Structure-Activity Relationship | Analysis of substituent effects on biological activity | Optimized compounds showed enhanced efficacy |

Activité Biologique

2,5-Dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that integrates a benzenesulfonamide moiety with an oxindole derivative, which is believed to contribute to its diverse biological properties.

- Molecular Formula : C₁₄H₁₀Cl₂N₂O₃S

- Molecular Weight : 357.2 g/mol

- CAS Number : 921812-01-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions in solvents like dichloromethane or chloroform to ensure complete conversion.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrate its ability to inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study: Antiproliferative Activity

A study evaluating the compound's effects on human breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM, indicating substantial inhibitory activity against cell proliferation.

Enzyme Inhibition

This compound has also been identified as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. The inhibition of CA can lead to reduced intraocular pressure and may provide therapeutic benefits in treating glaucoma.

Table: Inhibition Potency Against Carbonic Anhydrase

| Compound | Type of Inhibition | IC50 (µM) |

|---|---|---|

| This compound | CA II Inhibitor | 10 |

| Dorzolamide | CA II Inhibitor | 20 |

| Brinzolamide | CA II Inhibitor | 15 |

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

The biological activity of this compound is attributed to its ability to interfere with critical cellular pathways. By inhibiting carbonic anhydrase, the compound disrupts the acid-base balance within cells, leading to altered cellular metabolism and growth inhibition. Furthermore, its structural similarity to other known inhibitors suggests potential interactions with various protein targets involved in cell signaling and proliferation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and biological activities of 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide and its analogs:

Notes:

- Molecular Weight: The target compound (356.22 g/mol) is comparable to the quinolin-5-yl analog (352.23 g/mol), suggesting similar pharmacokinetic profiles.

- Polar Surface Area (PSA) : The nitro- and trifluoromethyl-substituted analog () has a PSA of 89.31, indicating moderate polarity, which may influence solubility and membrane permeability.

Antiparasitic Activity

The quinolin-5-yl analog () demonstrates potent activity against Leishmania braziliensis intracellular amastigotes (EC₅₀ = 0.35 μM) with a selectivity index >100. This highlights the role of aromatic heterocycles (e.g., quinoline) in enhancing antiparasitic efficacy compared to the indolinone moiety in the target compound .

Anticancer Activity

- FH535: This analog inhibits the Wnt/β-catenin pathway and acts as a mitochondrial uncoupler, disrupting ATP synthesis in hepatocellular carcinoma (HCC) cells. Derivatives like Y3 (2,5-dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide) show improved potency, underscoring the importance of electron-withdrawing groups (e.g., nitro) in metabolic disruption .

- FC85: While synthesized via condensation with imidazole carboxaldehyde (), its biological activity remains uncharacterized, suggesting structural modifications to the indolinone core may require specific functional groups for target engagement.

Structural Influences on Activity

- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance stability and binding affinity but may reduce bioavailability due to increased molecular weight and polarity.

- Heterocyclic Moieties: Quinoline () and benzoxazole () groups improve target specificity in parasitic and cancer models, respectively, compared to the indolinone core.

Q & A

Basic: What are the critical steps in synthesizing 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide?

Answer:

The synthesis involves multi-step organic reactions:

Intermediate preparation : React 2-oxoindoline derivatives with chlorinating agents to introduce chloro substituents.

Sulfonamide coupling : Use 2,5-dichlorobenzenesulfonyl chloride under alkaline conditions (e.g., NaHCO₃) to form the sulfonamide bond.

Purification : Employ column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the product.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%) .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement and ORTEP-III for graphical representation. Key parameters: bond angles (e.g., C-S-N ~107°) and torsional deviations .

- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 410.27) .

Advanced: How can researchers optimize synthesis to address low yields?

Answer:

- Reaction conditions : Increase temperature (e.g., 80°C for sulfonylation) or use catalysts like DMAP to accelerate coupling .

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with THF to reduce side reactions.

- Workflow adjustments : Implement flow chemistry for precise control of stoichiometry and reaction time .

- Yield tracking : Compare batch vs. continuous synthesis using real-time LC-MS monitoring .

Advanced: How to resolve contradictions in reported biological activity (e.g., antitumor vs. antimicrobial effects)?

Answer:

- Comparative assays : Test the compound against E. coli (for antimicrobial activity) and HCC cell lines (e.g., Huh7 for antitumor effects) under standardized conditions (IC₅₀ calculations) .

- Structural validation : Confirm crystallographic data to rule out polymorphic variations affecting activity .

- Mechanistic studies : Use β-catenin/Tcf luciferase assays (TOPFlash) to isolate Wnt pathway inhibition from off-target effects .

Advanced: What role does computational modeling play in studying this compound’s mechanism?

Answer:

- Molecular docking : Predict binding to β-catenin (PDB ID: 1JDH) or PPARγ (PDB ID: 3DZY) using AutoDock Vina. Key interactions: sulfonamide oxygen with Arg474 (PPARγ) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

- SAR-driven design : Modify substituents (e.g., nitro groups) and compute binding free energies (MM-GBSA) to prioritize analogs .

Advanced: How to conduct structure-activity relationship (SAR) studies for improved potency?

Answer:

- Substituent variation : Synthesize analogs with 2,6-dichloro or 4-methoxy substitutions and compare IC₅₀ values in TOPFlash assays .

- Bioisosteric replacement : Replace the 2-oxoindoline moiety with pyridazinone (as in ) to enhance π-π stacking with target proteins .

- Metabolic stability : Assess cytochrome P450 inhibition (CYP3A4/2D6) using liver microsomes to address pharmacokinetic limitations .

Advanced: What strategies validate the compound’s mitochondrial uncoupling activity?

Answer:

- Oxygen consumption rate (OCR) : Measure OCR in HCC cells (Seahorse XF Analyzer) before/after treatment. A >50% increase indicates uncoupling .

- ATP/ADP ratios : Use luminescence assays to confirm reduced ATP levels (e.g., 70% decrease at 10 µM) .

- Mitochondrial membrane potential : Apply JC-1 dye to detect depolarization (shift from red to green fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.